molecular formula C16H19F2N3O2 B6051004 N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6051004
M. Wt: 323.34 g/mol
InChI Key: UKIOSZUDFISJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 selectively inhibits N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, CP-690,550 blocks the downstream signaling of these cytokines, leading to the suppression of immune responses. This mechanism of action makes CP-690,550 a promising therapeutic agent for autoimmune diseases, where excessive immune responses contribute to tissue damage and inflammation.
Biochemical and Physiological Effects
CP-690,550 has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. CP-690,550 also decreases the proliferation and activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, CP-690,550 has been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a decrease in tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages as a research tool. It is highly selective for N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which allows for the specific inhibition of N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide-mediated signaling pathways. CP-690,550 also has good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, CP-690,550 has some limitations as a research tool. It is relatively expensive and has a low yield in synthesis, which may limit its availability for some research groups. In addition, CP-690,550 has potential off-target effects on other JAK family members, which may complicate the interpretation of experimental results.

Future Directions

CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several areas that require further investigation. One area of interest is the potential use of CP-690,550 in combination with other immunomodulatory agents, such as biologic therapies or small molecule inhibitors, to enhance its therapeutic efficacy. Another area of interest is the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to elucidate the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps. The starting material is 2,3-difluorobenzylamine, which is reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to give the carboxylic acid, which is coupled with N-cyclopropyl-2-aminoacetamide in the presence of a coupling agent to yield the final product, CP-690,550. The overall yield of this synthesis is around 10%.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, CP-690,550 has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-cyclopropyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c17-12-3-1-2-10(15(12)18)9-21-7-6-19-16(23)13(21)8-14(22)20-11-4-5-11/h1-3,11,13H,4-9H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIOSZUDFISJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.